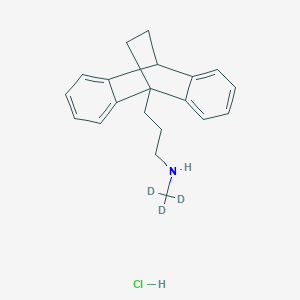

N-methyl-d3-9,10-ethanoanthracene-9(10H)-propanamine, monohydrochloride

Descripción general

Descripción

Maprotiline-d3 (hydrochloride) is a deuterated form of maprotiline hydrochloride, a tetracyclic antidepressant. It is primarily used in scientific research as an internal standard for the quantification of maprotiline by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . Maprotiline itself is used to treat depressive illness, major depressive disorder, bipolar disorder, and anxiety associated with depression .

Aplicaciones Científicas De Investigación

Maprotiline-d3 (hydrochloride) is widely used in scientific research for:

Analytical Chemistry: As an internal standard in GC-MS and LC-MS for the quantification of maprotiline.

Pharmacokinetic Studies: To study the metabolism and distribution of maprotiline in biological systems.

Neuroscience Research: Investigating the effects of maprotiline on neurotransmitter systems.

Medicinal Chemistry: Developing new antidepressant drugs by studying the structure-activity relationship of maprotiline and its derivatives

Mecanismo De Acción

Maprotiline-d3 (hydrochloride) exerts its effects by inhibiting the presynaptic uptake of catecholamines, particularly norepinephrine. This increases the concentration of norepinephrine at the synaptic clefts in the brain, enhancing neurotransmission and alleviating symptoms of depression . The compound does not significantly affect the reuptake of serotonin or dopamine .

Similar Compounds:

Nortriptyline: A tricyclic antidepressant with similar norepinephrine reuptake inhibition.

Protriptyline: Another tricyclic antidepressant with similar pharmacological properties.

Benzoctamine: An anxiolytic and sedative drug structurally similar to maprotiline.

Uniqueness: Maprotiline-d3 (hydrochloride) is unique due to its deuterated form, which provides enhanced stability and allows for precise quantification in analytical applications. Its selective inhibition of norepinephrine reuptake, without significant effects on serotonin or dopamine reuptake, distinguishes it from other tricyclic antidepressants .

Análisis Bioquímico

Biochemical Properties

Maprotiline-d3 (hydrochloride) exerts its effects primarily through the inhibition of neuronal norepinephrine reuptake . It possesses some anticholinergic activity and does not affect monoamine oxidase activity . It interacts with various enzymes and proteins, including the norepinephrine transporter, histamine H1 receptor, serotonin 5-HT7 receptor, and α1-adrenoceptor .

Cellular Effects

Maprotiline-d3 (hydrochloride) has significant effects on various types of cells and cellular processes. It has been found to significantly restrain cell proliferation, colony formation, and metastasis in vitro . It also exerts antitumor effects in vivo . In addition to the antitumor effect alone, Maprotiline-d3 (hydrochloride) could also enhance the sensitivity of hepatocellular carcinoma (HCC) cells to sorafenib .

Molecular Mechanism

The molecular mechanism of action of Maprotiline-d3 (hydrochloride) involves the inhibition of neuronal norepinephrine reuptake . It substantially decreases the phosphorylation of sterol regulatory element-binding protein 2 (SREBP2) through the ERK signaling pathway, which results in decreased cholesterol biosynthesis and eventually impedes HCC cell growth . Furthermore, it has been identified that cellular retinoic acid binding protein 1 (CRABP1) is a direct target of Maprotiline-d3 (hydrochloride) .

Temporal Effects in Laboratory Settings

In single doses, the effect of Maprotiline-d3 (hydrochloride) on the EEG revealed a rise in the alpha-wave density, a reduction of the alpha-wave frequency, and an increase in the alpha-wave amplitude . As with other tricyclic antidepressants, Maprotiline-d3 (hydrochloride) lowers the convulsive threshold .

Metabolic Pathways

Maprotiline-d3 (hydrochloride) is involved in various metabolic pathways. It inhibits neuronal norepinephrine reuptake and decreases the phosphorylation of sterol regulatory element-binding protein 2 (SREBP2) through the ERK signaling pathway .

Transport and Distribution

Maprotiline-d3 (hydrochloride) is transported and distributed within cells and tissues. It is readily distributed into breast milk to similar concentrations as those in maternal blood . Specific transporters or binding proteins that it interacts with are not mentioned in the current literature.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of maprotiline-d3 (hydrochloride) involves the incorporation of deuterium atoms into the maprotiline molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The final product is often purified and converted into its hydrochloride salt form for stability and solubility.

Industrial Production Methods: Industrial production of maprotiline-d3 (hydrochloride) follows similar synthetic routes as the laboratory preparation but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The final product is usually provided as a solution in methanol for ease of use in analytical applications .

Análisis De Reacciones Químicas

Types of Reactions: Maprotiline-d3 (hydrochloride) undergoes several types of chemical reactions, including:

N-demethylation: Removal of a methyl group from the nitrogen atom.

Deamination: Removal of an amino group.

Hydroxylation: Addition of hydroxyl groups to the aromatic ring.

Common Reagents and Conditions:

N-demethylation: Typically involves the use of strong acids or bases.

Deamination: Often carried out using oxidizing agents.

Hydroxylation: Requires the presence of hydroxylating agents such as hydrogen peroxide or molecular oxygen.

Major Products: The major products formed from these reactions include desmethylmaprotiline and various hydroxylated derivatives .

Propiedades

IUPAC Name |

3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N.ClH/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20;/h2-5,7-10,15,21H,6,11-14H2,1H3;1H/i1D3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDMFGKECODQRY-NIIDSAIPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(4R)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate](/img/structure/B3025682.png)

![6-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]-5,8-quinazolinedione](/img/structure/B3025687.png)

![5-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-4-hydroxy-3,6-dioxo-2-pentyl-1,4-cyclohexadiene-1-carboxylic acid](/img/structure/B3025688.png)

![5-ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025689.png)

![N-phenyl-1'-(2-phenylethyl)-[1,4'-bipiperidin]-4-amine](/img/structure/B3025691.png)

![(alphaR)-6-[5-chloro-2-[(tetrahydro-2H-pyran-4-yl)amino]-4-pyrimidinyl]-N-[(1S)-1-(3-fluoro-5-methoxyphenyl)-2-hydroxyethyl]-1,3-dihydro-alpha-methyl-1-oxo-2H-isoindole-2-acetamide](/img/structure/B3025699.png)

![1-[4-[3-(Acetyloxy)phenyl]-1-methyl-4-piperidinyl]-ethanone, monohydrochloride](/img/structure/B3025700.png)

![(10S)-3,4,5,16-Tetramethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaen-17-ol](/img/structure/B3025701.png)